molecular formula C14H13ClN2O2S B2867351 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 1803561-26-3

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No. B2867351
CAS RN: 1803561-26-3
M. Wt: 308.78
InChI Key: PSSGLZWNUFELLP-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized through various methods. For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit potent inhibitory activity against certain bacterial and fungal strains .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Scientific Research Applications

Synthesis Techniques and Applications

  • Chemical Synthesis and Molecular Interactions :

    • The preparation of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide involved reactions that highlight the versatility of isoindole-based compounds in forming structures stabilized by intramolecular interactions, which could be foundational for developing novel research tools or therapeutic agents (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).
  • Antimicrobial Evaluation :

    • Pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of isoindole-based compounds in contributing to the development of new antimicrobial agents (J. L. Jat, V. K. Salvi, G. L. Talesara, H. Joshi, 2006).
  • Development of Polysubstituted Analogues :

  • Photophysical Properties :

    • The study of excited-state intramolecular proton transfer (ESIPT) inspired fluorescent isoindole derivatives provides insights into the photophysical properties of these compounds. This research could facilitate the development of novel fluorescent markers for bioimaging and diagnostics (Mininath S. Deshmukh, N. Sekar, 2015).
  • Cardioprotective Activity :

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiazole derivatives are known to interact with various biological targets. For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Safety and Hazards

While specific safety data for your compound is not available, it’s important to handle all chemical compounds with care. For instance, some thiazole derivatives can cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future work may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,8H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGLZWNUFELLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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